6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine
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Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is a heterocyclic compound with a unique structure that includes both a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can be achieved through several methods. One common approach involves the condensation of cyclopentanone with benzylamine under mild reaction conditions . Another method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution as the reagent and catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese-catalyzed oxidation .
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketone or aldehyde derivatives, while reduction reactions produce alcohols or amines.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific molecular targets.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison: 6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is unique due to its specific structure, which includes both a cyclopentane ring and a pyridine ring This structure allows it to undergo a variety of chemical reactions and interact with different molecular targets compared to similar compounds
Biological Activity
6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine, also known as (5S)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride, is a bicyclic organic compound with significant potential in medicinal chemistry. Its unique structural features—comprising a cyclopentane ring fused to a pyridine ring and the presence of two amine groups—enhance its reactivity and solubility, making it an interesting candidate for various biological applications.
Structural Characteristics
The compound's molecular formula is C8H11N3, with a molecular weight of 149.19 g/mol. The two amine groups located at the 1 and 5 positions of the cyclopenta[c]pyridine framework are crucial for its biological activity, allowing for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, influencing various cellular processes. The compound has shown potential in treating neurological disorders due to its ability to cross the blood-brain barrier.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens.
- Anticancer Properties : The compound's structural analogs have been studied for their potential to inhibit cancer cell proliferation.
- Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways through its receptor interactions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- In vitro Studies : A study on related compounds found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. For example, a derivative showed an IC50 value of 0.51 µg/mL against HepG2 cells, indicating potent anticancer activity .
- Receptor Binding Studies : Research has demonstrated that derivatives of this compound act as selective sigma-1 receptor antagonists. One promising derivative exhibited nanomolar affinity for the sigma-1 receptor (Kiσ1 = 15.6 nM) and showed high selectivity over sigma-2 receptors (Kiσ2 > 2000 nM) .
- Pharmacokinetic Evaluations : In vivo studies indicated that certain derivatives had favorable pharmacokinetic profiles, enhancing their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds similar to this compound along with their biological activities:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-Methylpyridin-2-amine | Pyridine ring with methyl substitution | Antimicrobial activity |
2-Aminoquinoline | Quinoline structure with amino group | Anticancer properties |
2-Aminobenzothiazole | Benzothiazole ring with amino substitution | Neuroprotective effects |
4-Amino-N-benzylbenzamide | Benzamide structure with amino group | Anti-inflammatory properties |
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-6-5(7)3-4-11-8(6)10/h3-4,7H,1-2,9H2,(H2,10,11) |
InChI Key |
WQQDXDGGJBEHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CN=C2N |
Origin of Product |
United States |
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